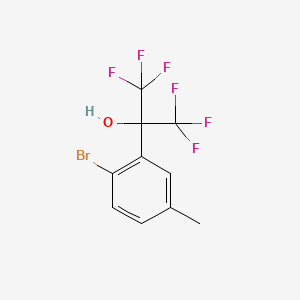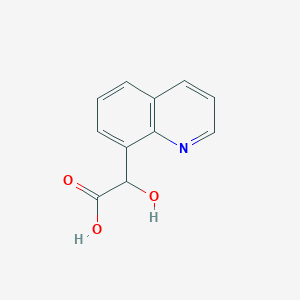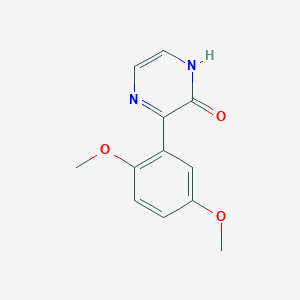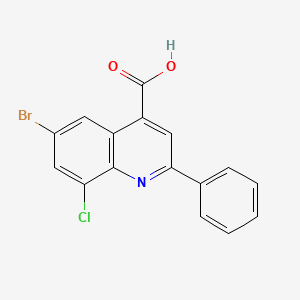
3-(2-Anthryl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Anthryl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring with an anthracene moiety attached at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Anthryl)azetidine typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines, including this compound.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of copper-catalyzed multicomponent reactions. These reactions are advantageous due to their mild conditions and high yields . The use of organometal reagents in the presence of copper catalysts allows for the rapid preparation of bis-functionalized azetidines .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Anthryl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more stable amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Functionalized azetidines with various substituents.
Aplicaciones Científicas De Investigación
3-(2-Anthryl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(2-Anthryl)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain in the azetidine moiety makes it highly reactive, allowing it to participate in various chemical reactions. The anthracene moiety can interact with biological targets through π-π stacking interactions, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and stability.
β-Lactams: Four-membered cyclic amides with significant biological activity, particularly as antibiotics.
Uniqueness: 3-(2-Anthryl)azetidine is unique due to its combination of the azetidine ring and the anthracene moiety. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its reactivity, driven by ring strain, and the presence of the anthracene group, which can engage in π-π interactions, set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C17H15N |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
3-anthracen-2-ylazetidine |
InChI |
InChI=1S/C17H15N/c1-2-4-13-8-16-9-15(17-10-18-11-17)6-5-14(16)7-12(13)3-1/h1-9,17-18H,10-11H2 |
Clave InChI |
SLGWMSQMPRMDIV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chlorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13705181.png)






![2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13705203.png)

![1-[1-(4-Bromo-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705212.png)
![N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-4-(N-phenylsulfamoyl)benzamide](/img/structure/B13705225.png)
![1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13705245.png)

